

# Spectroscopic analysis of 3-methyl-6-nitro-1H-indole

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## Compound of Interest

Compound Name: 3-methyl-6-nitro-1H-indole

Cat. No.: B143898

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An In-depth Technical Guide to the Spectroscopic Analysis of **3-methyl-6-nitro-1H-indole**

## Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of **3-methyl-6-nitro-1H-indole** ( $C_9H_8N_2O_2$ ), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for a multi-faceted analytical approach. We delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind experimental choices, presents detailed methodologies, and discusses the interpretation of expected spectral data, grounded in authoritative references. The guide integrates data tables and visual diagrams to facilitate understanding and application in a laboratory setting.

## Introduction: The Significance of 3-methyl-6-nitro-1H-indole

The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group ( $NO_2$ ) and a methyl group ( $CH_3$ ) onto the indole ring, as in **3-methyl-6-nitro-1H-indole**, significantly modulates its electronic properties, reactivity, and biological activity. The electron-withdrawing nature of the

nitro group and the electron-donating methyl group create a unique electronic environment, making this molecule a valuable intermediate for the synthesis of more complex therapeutic agents.

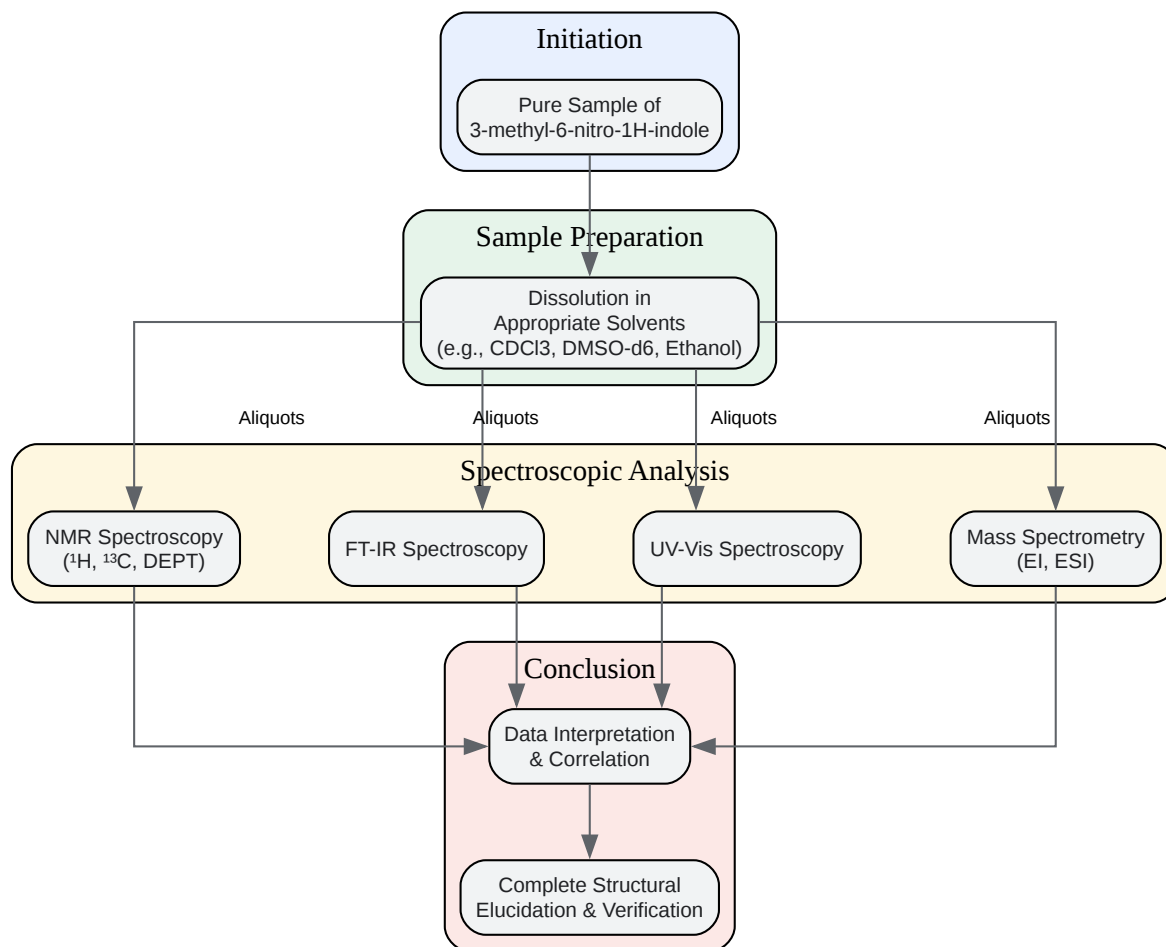
Accurate and unambiguous structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides the necessary tools to verify molecular identity, purity, and structure. This guide establishes a self-validating system of protocols, ensuring that the data obtained from each technique corroborates the others, leading to a confident and complete characterization of **3-methyl-6-nitro-1H-indole**.

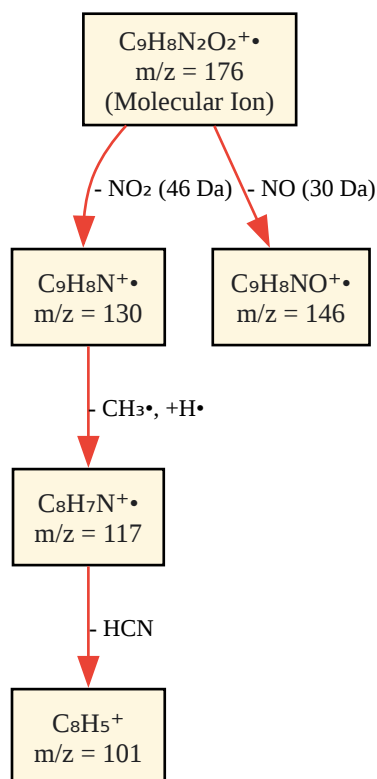
Compound Profile:

- Molecular Formula:  $C_9H_8N_2O_2$  [\[1\]](#)
- Molecular Weight: 176.17 g/mol [\[1\]](#)
- IUPAC Name: **3-methyl-6-nitro-1H-indole** [\[1\]](#)

## Molecular Structure and Analytical Workflow

A logical workflow is critical for the efficient and thorough analysis of a chemical entity. The following diagram outlines the integrated approach recommended for **3-methyl-6-nitro-1H-indole**, starting from the pure sample and proceeding through multiple spectroscopic techniques to achieve full structural elucidation.





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## References

- 1. 3-methyl-6-nitro-1H-indole |  $\text{C}_9\text{H}_8\text{N}_2\text{O}_2$  | CID 3358854 - PubChem [pubchem.ncbi.nlm.nih.gov]
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